O-Desmethyl apixaban sulfate sodium

Factor Xa inhibition Anticoagulant pharmacology Metabolite activity profiling

Procure the definitive reference standard for apixaban metabolite quantification. This compound is the predominant circulating species in humans, representing ~25% of parent drug exposure, and must not be substituted with non-sulfated or glucuronidated analogs which would introduce fundamental analytical errors. Its unique water solubility, distinct FXa Ki of 58 μM, and SULT1A1-mediated formation pathway make it irreplaceable for accurate bioequivalence, DDI, MIST, and impurity profiling studies.

Molecular Formula C24H22N5NaO7S
Molecular Weight 547.5 g/mol
Cat. No. B12424545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Desmethyl apixaban sulfate sodium
Molecular FormulaC24H22N5NaO7S
Molecular Weight547.5 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)OS(=O)(=O)[O-].[Na+]
InChIInChI=1S/C24H23N5O7S.Na/c25-23(31)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)30)24(32)22(19)29(26-21)17-8-10-18(11-9-17)36-37(33,34)35;/h4-11H,1-3,12-14H2,(H2,25,31)(H,33,34,35);/q;+1/p-1
InChIKeyIIZNDSHJOZRLJA-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Desmethyl Apixaban Sulfate Sodium: Key Metabolite Standard for FXa Inhibitor Research and Bioanalysis


O-Desmethyl apixaban sulfate sodium (CAS 1118765-14-2 for sulfate form; sodium salt formula C24H22N5NaO7S, MW 547.52) is the major circulating metabolite of the direct oral anticoagulant apixaban in humans [1]. This compound is formed via CYP-mediated O-demethylation of apixaban followed by sulfation primarily by sulfotransferase SULT1A1 [2]. Unlike the parent drug which exhibits sub-nanomolar affinity for factor Xa (FXa), this sulfate conjugate demonstrates markedly reduced FXa inhibitory activity with a Ki of 58 μM . The compound is characterized as stable and water-soluble, distinguishing it from the more lipophilic parent apixaban [1]. As a quantitatively significant circulating species representing approximately 25% of parent drug exposure in humans, it serves as a critical analytical reference standard for pharmacokinetic studies, metabolite profiling, and bioequivalence assessments of apixaban formulations.

Why O-Desmethyl Apixaban Sulfate Sodium Cannot Be Replaced by Apixaban or Other Metabolites in Analytical and Metabolic Studies


Substituting O-desmethyl apixaban sulfate sodium with apixaban, O-demethyl apixaban (non-sulfated), or O-demethyl apixaban glucuronide (M14) introduces fundamental quantitative and qualitative errors in analytical, pharmacokinetic, and metabolic investigations. Apixaban itself exhibits FXa inhibitory potency approximately 725,000-fold greater (Ki 0.08 nM vs. 58 μM) and possesses distinct physicochemical properties including lower aqueous solubility [1]. O-demethyl apixaban sulfate uniquely represents ~25% of parent drug exposure in human plasma, whereas O-demethyl apixaban glucuronide is not an active metabolite for FXa inhibition [2]. Cross-species metabolic profiles differ substantially: rabbits exhibit a distinct plasma profile with apixaban as a minor component and O-demethyl apixaban and its glucuronide as prominent species, while humans and other species show the sulfate conjugate as the major circulating metabolite [3]. Analytical methods validated with the incorrect reference standard will fail to accurately quantify this clinically significant circulating species, compromising pharmacokinetic modeling, bioequivalence determinations, and drug-drug interaction assessments involving CYP3A4 and SULT pathways.

O-Desmethyl Apixaban Sulfate Sodium: Quantitative Differentiation Evidence Versus Closest Metabolite Analogs


FXa Inhibitory Potency: O-Desmethyl Apixaban Sulfate Sodium vs. Parent Apixaban

O-Desmethyl apixaban sulfate sodium exhibits factor Xa (FXa) inhibition with a Ki of 58 μM, representing a >725,000-fold reduction in potency compared to the parent drug apixaban (Ki = 0.08 nM for human FXa) [1]. This quantitative difference establishes that the sulfate conjugate does not meaningfully contribute to the anticoagulant pharmacodynamics of apixaban in humans, a critical distinction for studies requiring separation of parent drug activity from metabolite presence .

Factor Xa inhibition Anticoagulant pharmacology Metabolite activity profiling

Human Plasma Exposure: O-Desmethyl Apixaban Sulfate (M1) Relative Abundance vs. Parent and Other Metabolites

In human plasma following oral administration of 14C-apixaban, O-demethyl apixaban sulfate (M1) represented approximately 25% of the parent drug area under the plasma concentration-time curve (AUC), making it the quantitatively predominant circulating metabolite [1]. In contrast, this sulfate conjugate was present in lower amounts relative to parent in plasma from mice, rats, and dogs, while rabbits exhibited a distinct profile with apixaban as a minor component and O-demethyl apixaban (M2) and its glucuronide (M14) as prominent species [2].

Pharmacokinetics Metabolite profiling Bioequivalence

Sulfotransferase Enzyme Kinetics: O-Demethyl Apixaban Sulfation by Human SULT Isoforms

The sulfation of O-demethyl apixaban to form the sulfate conjugate is catalyzed primarily by SULT1A1 and SULT1A2 in humans. Kinetic characterization revealed comparable Km values for O-demethyl apixaban sulfate formation: 41.4 μM in human liver S9, 36.8 μM for recombinant SULT1A1, and 70.8 μM for SULT1A2 [1]. In human liver S9, the selective SULT1A1 inhibitor quercetin inhibited O-demethyl apixaban sulfate formation by 99%, and 2,6-dichloro-4-nitrophenol inhibited this reaction by >90%, confirming SULT1A1 as the predominant enzyme responsible [2].

Drug metabolism Enzyme kinetics SULT phenotyping

Physicochemical Distinction: Aqueous Solubility and Stability of O-Desmethyl Apixaban Sulfate Sodium

O-Desmethyl apixaban sulfate sodium is characterized as a stable and water-soluble metabolite, in contrast to the parent drug apixaban which exhibits lower aqueous solubility and greater lipophilicity [1]. This physicochemical distinction has direct implications for analytical method development, sample preparation workflows, and chromatographic separation conditions. Vendor specifications typically require ≥98% purity for this compound as a reference standard .

Analytical chemistry Reference standard quality Sample preparation

Cross-Species Metabolic Profile Divergence: Human-Specific Prominence of O-Desmethyl Apixaban Sulfate

Comparative metabolism studies across mice, rats, rabbits, dogs, and humans reveal that O-demethyl apixaban sulfate (M1) circulates at approximately 25% of parent AUC in humans but is present in lower amounts relative to parent in mice, rats, and dogs [1]. Rabbits exhibit a fundamentally distinct profile with apixaban as a minor plasma component and O-demethyl apixaban (M2) and its glucuronide (M14) as prominent species [2]. Liver S9 sulfation activity for formation of this metabolite is higher in dogs, monkeys, and humans compared to mice, rats, and rabbits [3].

Species differences Preclinical toxicology Metabolite safety assessment

O-Desmethyl Apixaban Sulfate Sodium: Validated Research and Industrial Application Scenarios


LC-MS/MS Method Development and Validation for Human Pharmacokinetic Studies

O-Desmethyl apixaban sulfate sodium serves as an essential analytical reference standard for the development and validation of LC-MS/MS methods quantifying apixaban and its metabolites in human plasma. Given that this sulfate conjugate represents approximately 25% of parent drug exposure [1], its accurate quantification is required for comprehensive pharmacokinetic profiling, bioequivalence assessments of generic apixaban formulations, and therapeutic drug monitoring applications. The compound's water solubility and stability necessitate specific extraction and chromatographic conditions distinct from those optimized for the parent drug [2].

In Vitro Drug-Drug Interaction Studies Involving SULT1A1 and CYP3A4 Pathways

This metabolite standard is critical for in vitro metabolism studies investigating drug-drug interactions mediated by CYP3A4 (O-demethylation step) and SULT1A1/1A2 (sulfation step). The established kinetic parameters (Km values: 36.8 μM for SULT1A1, 41.4 μM for human liver S9) [3] enable accurate enzyme phenotyping, reaction phenotyping, and inhibition studies. Researchers evaluating co-administered drugs that are SULT1A1 inhibitors or substrates can use this standard to quantify alterations in apixaban metabolite formation, directly informing clinical DDI risk assessment.

Cross-Species Metabolite Profiling and Preclinical Toxicology Study Support

The species-specific prominence of O-desmethyl apixaban sulfate in human plasma but not in common preclinical species (mice, rats, dogs) [4] makes this compound a necessary reference standard for metabolite safety assessment (MIST) studies and for validating the human relevance of animal toxicology findings. Researchers conducting cross-species metabolite profiling or developing physiologically based pharmacokinetic (PBPK) models require authentic O-desmethyl apixaban sulfate sodium to generate accurate calibration curves for interspecies comparisons and IVIVE.

Forced Degradation and Impurity Profiling of Apixaban Drug Substance and Product

As the major circulating metabolite, O-desmethyl apixaban sulfate sodium also serves as a potential process impurity or degradation product reference marker in pharmaceutical quality control. Although not a specified impurity in pharmacopeial monographs, its structural relationship to the parent drug and its formation via oxidative and conjugative pathways make it relevant for stress testing (oxidative, photolytic) and stability-indicating method development. The availability of high-purity reference material (≥98%) supports accurate identification and quantification in impurity profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for O-Desmethyl apixaban sulfate sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.